2-Ethoxy-4-(trifluoromethyl)benzonitrile
Description
2-Ethoxy-4-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. The compound belongs to a class of aromatic nitriles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The ethoxy group acts as an electron-donating substituent, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile that influences both chemical reactivity and biological interactions.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-ethoxy-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H8F3NO/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-5H,2H2,1H3 |
InChI Key |
ZCNXVYPATPFQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in this compound provides steric bulk and moderate electron donation, contrasting with the electron-withdrawing nitro (-NO₂) or chloro (-Cl) groups in analogs .
- Trifluoromethyl (-CF₃) at the 4-position is consistent across analogs, contributing to lipophilicity and metabolic stability in drug design .
Physical and Chemical Properties
Available data for selected analogs:
Inferences for this compound :
- Ethoxy substitution likely increases solubility in organic solvents (e.g., ethanol, DMF) compared to nitro or chloro analogs due to reduced polarity.
- Predicted boiling points may align with trifluoroethoxy analogs (~250–300°C) , though experimental validation is required.
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